

Applications of Recombinant CCL27 Protein In Vitro: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine (C-C motif) ligand 27 (**CCL27**), also known as cutaneous T-cell-attracting chemokine (CTACK), is a key chemokine primarily expressed by keratinocytes in the skin. It plays a pivotal role in skin-associated immune responses by selectively attracting memory T-lymphocytes that express its cognate receptor, CCR10.[1][2] This specific interaction is crucial for T-cell mediated skin inflammation.[1] Recombinant **CCL27** protein is a valuable tool for in vitro studies aimed at understanding its biological functions and for the development of therapeutics targeting inflammatory skin diseases. This document provides detailed application notes and protocols for the in vitro use of recombinant **CCL27**.

Data Presentation Biological Activity of Recombinant CCL27

The primary in vitro application of recombinant **CCL27** is to induce chemotaxis of cells expressing the CCR10 receptor. The biological activity is typically quantified by its half-maximal effective concentration (EC50) in a chemotaxis assay.



Parameter	Description	Typical Values (Human CCL27)	Cell Line	Reference
EC50 (Chemotaxis)	The concentration of CCL27 that induces a chemotactic response halfway between the baseline and maximum response.	10 - 100 ng/mL	CCR10- transfected BaF3 cells	[3]
0.1 - 0.4 μg/mL	CCR10- transfected BaF3 cells	[4][5]		
34 nM	CCR10- expressing cells	[6][7]		
EC50 (Chemotaxis)	The concentration of CCL27 that induces a chemotactic response.	10.0 - 100.0 ng/mL	Human peripheral blood lymphocytes	

Note: The optimal concentration of recombinant **CCL27** should be determined empirically for each specific cell type and assay system.

Key In Vitro Applications & Protocols Chemotaxis Assay

Chemotaxis assays are fundamental for assessing the biological activity of recombinant **CCL27**. The transwell migration assay, or Boyden chamber assay, is the most common method used.

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Principle: This assay measures the migration of CCR10-expressing cells through a porous membrane towards a gradient of recombinant CCL27.

Detailed Protocol: Transwell Migration Assay

Materials:

- Recombinant Human or Mouse CCL27
- CCR10-expressing cells (e.g., human peripheral blood lymphocytes, CCR10-transfected cell lines)
- Transwell inserts (typically with 5 or 8 μm pore size)
- 24-well companion plates
- Cell culture medium (e.g., RPMI 1640) with 0.5% Bovine Serum Albumin (BSA)
- Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
- Calcein-AM or other fluorescent dye for cell labeling
- Fluorescence plate reader

- · Cell Preparation:
 - Culture CCR10-expressing cells to a sufficient density.
 - On the day of the assay, harvest the cells and wash them once with serum-free medium.
 - Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
 - If quantifying by fluorescence, label the cells with Calcein-AM according to the manufacturer's protocol.
- Assay Setup:



- Prepare serial dilutions of recombinant CCL27 in chemotaxis buffer in the lower wells of the 24-well plate. Include a negative control (buffer only) and a positive control if available.
 A typical concentration range to test is 1-1000 ng/mL.
- Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
- \circ Add 100 µL of the cell suspension to the upper chamber of each insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the transwell inserts.
 - To count the cells that have migrated to the lower chamber:
 - Fluorescence Method: Directly read the fluorescence of the lower chamber using a plate reader.
 - Cell Counting Method: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
 - To analyze non-migrated cells, gently remove the remaining cells from the top of the insert with a cotton swab. Then, stain the migrated cells on the bottom of the membrane with a stain like DAPI or crystal violet, and count them under a microscope.
- Data Analysis:
 - Calculate the number of migrated cells for each CCL27 concentration.
 - Plot the number of migrated cells against the CCL27 concentration and determine the EC50 value using non-linear regression analysis.





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Chemotaxis Assay Workflow

Cell Proliferation Assay

Recombinant **CCL27** can influence the proliferation of certain cell types. The Carboxyfluorescein succinimidyl ester (CFSE) cell proliferation assay is a robust method to track cell division.

Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells, which can be quantified by flow cytometry.

Detailed Protocol: CFSE T-Cell Proliferation Assay

Materials:

- Recombinant Human CCL27
- Human peripheral blood mononuclear cells (PBMCs) or isolated T-lymphocytes
- CFSE staining solution
- Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)
- Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control for proliferation)



· Flow cytometer

- · Cell Labeling with CFSE:
 - Isolate PBMCs or T-cells from whole blood.
 - Resuspend the cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 1-5 μM and incubate for 10-15 minutes at 37°C.
 - Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
 - Wash the cells 2-3 times with complete culture medium to remove unbound CFSE.
- · Cell Culture and Stimulation:
 - Resuspend the CFSE-labeled cells in complete culture medium.
 - Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
 - Add recombinant CCL27 at various concentrations (e.g., 10-1000 ng/mL).
 - Include an unstimulated control (medium only) and a positive control (e.g., PHA at 5 μg/mL).
- Incubation:
 - Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
- Flow Cytometry Analysis:
 - Harvest the cells and wash them with PBS containing 2% FBS.
 - Resuspend the cells in FACS buffer.
 - Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.



 Analyze the data using flow cytometry software. Proliferating cells will show successive peaks of decreasing fluorescence intensity.



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CFSE Proliferation Assay Workflow

Signaling Pathway Analysis

CCL27 binding to CCR10 can activate downstream signaling pathways, such as the JAK/STAT and PI3K/Akt pathways. Western blotting is a common technique to analyze the phosphorylation status of key signaling proteins.

Principle: Cells are stimulated with recombinant **CCL27**, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for phosphorylated and total signaling proteins.

Detailed Protocol: Western Blot for p-STAT3 and p-Akt

Materials:

- Recombinant Human CCL27
- CCR10-expressing cells
- Serum-free cell culture medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer



- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Cell Stimulation and Lysis:
 - Culture CCR10-expressing cells to 80-90% confluency.
 - Serum-starve the cells for 4-6 hours.
 - Stimulate the cells with recombinant CCL27 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- SDS-PAGE and Western Blotting:
 - Separate the protein samples on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

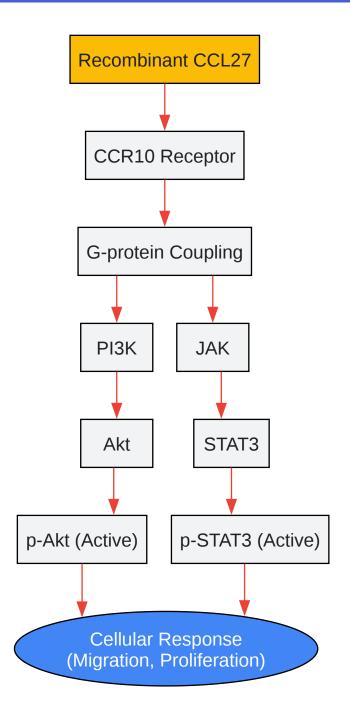
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- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with a chemiluminescent substrate.
- Image the blot using a chemiluminescence detection system.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Determine the ratio of phosphorylated protein to total protein for each time point.





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CCL27 Signaling Pathway

Cytokine Induction Assay

CCL27 can be involved in inflammatory responses, and it is valuable to investigate if it can induce the release of other cytokines from immune cells.



Principle: Immune cells are stimulated with recombinant **CCL27**, and the supernatant is collected to measure the concentration of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Protocol: Cytokine Release ELISA

Materials:

- Recombinant Human CCL27
- Human PBMCs or specific immune cell subsets
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)
- 96-well cell culture plate
- ELISA plate reader

- · Cell Culture and Stimulation:
 - Isolate PBMCs or the desired immune cell population.
 - Plate the cells in a 96-well plate at an appropriate density.
 - Add recombinant CCL27 at various concentrations (e.g., 10-1000 ng/mL).
 - Include an unstimulated control and a positive control (e.g., LPS for monocytes/macrophages).
- Incubation and Supernatant Collection:
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
 - After incubation, centrifuge the plate to pellet the cells.



- Carefully collect the supernatant without disturbing the cell pellet.
- ELISA:
 - Perform the ELISA for the target cytokine according to the manufacturer's instructions.
 This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Adding the collected supernatants and standards.
 - Adding a detection antibody.
 - Adding a substrate to produce a colorimetric signal.
 - Stopping the reaction and reading the absorbance on a plate reader.
- Data Analysis:
 - Generate a standard curve from the absorbance values of the standards.
 - Calculate the concentration of the cytokine in each sample based on the standard curve.

Receptor Binding Assay

Determining the binding affinity of **CCL27** to its receptor CCR10 is crucial for its characterization. Radioligand binding assays are a classic method, though non-radioactive alternatives are also available.

Principle (Radioligand Binding): A radiolabeled version of **CCL27** (e.g., with ¹²⁵I) is incubated with cells or membranes expressing CCR10. The amount of bound radioligand is measured to determine the binding affinity (Kd) and the total number of receptors (Bmax).

General Protocol: Competitive Radioligand Binding Assay

Note: A detailed protocol for a radiolabeled **CCL27** binding assay is not readily available in the public domain and would require specific optimization. The following is a general outline.

Materials:



- 125I-labeled CCL27 (requires custom radiolabeling)
- Unlabeled recombinant CCL27
- CCR10-expressing cells or cell membranes
- Binding buffer
- Filtration apparatus with glass fiber filters
- Gamma counter

- Assay Setup:
 - In a multi-well plate, add a constant concentration of ¹²⁵I-CCL27 to each well.
 - Add increasing concentrations of unlabeled CCL27 to compete for binding.
 - Include a control for total binding (125I-CCL27 only) and non-specific binding (125I-CCL27 with a large excess of unlabeled CCL27).
- Incubation:
 - Add the CCR10-expressing cells or membranes to each well.
 - Incubate at room temperature or 4°C for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
 - Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
- · Quantification:
 - Measure the radioactivity retained on each filter using a gamma counter.



- Data Analysis:
 - Calculate the specific binding at each concentration of unlabeled CCL27.
 - Plot the specific binding against the concentration of the unlabeled competitor and use non-linear regression to determine the IC50, which can be used to calculate the Ki (and subsequently Kd).

Alternative Non-Radioactive Method: ELISA-based binding assays can also be employed to study ligand-receptor interactions and determine binding affinities.

Conclusion

Recombinant **CCL27** protein is a versatile tool for a range of in vitro applications aimed at elucidating its role in immune cell trafficking and function. The protocols provided here offer a framework for conducting key experiments, including chemotaxis, cell proliferation, signaling pathway analysis, cytokine induction, and receptor binding assays. Researchers and drug development professionals can utilize these methods to further investigate the therapeutic potential of targeting the **CCL27**-CCR10 axis in various pathological conditions, particularly inflammatory skin diseases.

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